2-Chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one
Description
Properties
Molecular Formula |
C14H11ClO4S |
|---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
2-chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H11ClO4S/c15-12-8(2-1-3-9(12)16)13(17)10-4-5-11(20-10)14-18-6-7-19-14/h1-2,4-5,14H,3,6-7H2 |
InChI Key |
QDWCWFSZTRGVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C(=O)CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol
This intermediate is a crucial precursor for the thiophene substitution. It can be synthesized via protection of aldehydes or ketones as dioxolane rings, often using ethylene glycol under acidic catalysis.
Coupling with Thiophene Derivatives
- The 1,3-dioxolane-substituted alcohol is coupled to thiophene derivatives using nucleophilic substitution or Mitsunobu reaction conditions.
- For example, sodium hydride-mediated reactions in tetrahydrofuran (THF) under inert atmosphere at 0–80°C for 16 hours yield moderate conversion (~31%) of substituted products.
- Alternatively, triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF at 0–20°C for 12 hours can be used to achieve higher yields (~59.5%) via Mitsunobu-type coupling.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Sodium hydride, THF, 0–80°C, 16 h, inert N2 | 31 | Moderate yield, requires careful quench |
| 2 | Triphenylphosphine, DEAD, THF, 0–20°C, 12 h | 59.5 | Higher yield, Mitsunobu reaction |
Introduction of the Carbonyl Group on Thiophene
- The carbonylation of the thiophene ring at the 2-position is typically achieved via electrophilic acylation.
- This can be done using acid chlorides or anhydrides under Lewis acid catalysis.
- Protection of the aldehyde or ketone as a dioxolane ring prevents side reactions during chlorination and acylation steps.
Preparation of the Chlorinated Cyclohexa-2,4-dien-1-one Moiety
- The cyclohexa-2,4-dien-1-one scaffold is chlorinated selectively at the 2-position using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled temperature conditions.
- The chlorination must be carefully controlled to avoid over-chlorination or decomposition.
Coupling of Thiophene Carbonyl Derivative with Chlorinated Cyclohexadienone
- The final coupling step involves linking the thiophene-2-carbonyl intermediate to the 2-chloro-cyclohexa-2,4-dien-1-one.
- This can be achieved via nucleophilic acyl substitution or cross-coupling reactions.
- Typical solvents include dichloromethane or THF, with bases such as triethylamine to facilitate coupling.
- Reaction temperatures are maintained at 0°C to room temperature to preserve sensitive functional groups.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Chlorination of cyclohexadienone | NCS or sulfuryl chloride, DCM, 0°C | 70–85 | Selective mono-chlorination |
| Acylation of thiophene | Acid chloride, Lewis acid, DCM, 0–25°C | 65–80 | Efficient carbonyl introduction |
| Coupling step | Thiophene carbonyl + chlorocyclohexadienone, Et3N, DCM, 0°C to RT | 60–75 | Requires inert atmosphere, mild conditions |
Analytical and Purification Techniques
- Purification is generally performed by silica gel column chromatography using gradients of dichloromethane/methanol or hexane/ethyl acetate.
- Characterization includes LC-MS (m/z consistent with molecular ion), NMR spectroscopy for structural confirmation, and melting point analysis.
- Reaction monitoring is done by thin-layer chromatography (TLC) and LC-MS to ensure completion and purity.
Summary of Preparation Methodology
| Stage | Key Reagents/Conditions | Challenges | Yield Range (%) |
|---|---|---|---|
| Preparation of dioxolane alcohol | Acid-catalyzed protection of aldehydes/ketones | Control of stereochemistry | 30–60 |
| Thiophene substitution | Sodium hydride or Mitsunobu conditions in THF | Moderate yields, inert atmosphere | 31–60 |
| Carbonylation of thiophene | Acid chlorides, Lewis acids | Regioselectivity | 65–80 |
| Chlorination of cyclohexadienone | NCS or sulfuryl chloride, low temp | Avoid over-chlorination | 70–85 |
| Final coupling | Base-mediated acyl substitution in DCM | Functional group compatibility | 60–75 |
Research Findings and Optimization Notes
- Mitsunobu-type coupling improves yields significantly compared to direct sodium hydride alkylation.
- Maintaining low temperatures during chlorination and coupling steps is critical to maintain the integrity of sensitive groups like 1,3-dioxolane.
- Use of inert atmosphere (nitrogen or argon) prevents oxidation and side reactions.
- Purification via silica gel chromatography with appropriate eluent systems ensures high purity of the final compound.
- Reported yields vary depending on scale and exact conditions but generally fall within 30–85% at each step, indicating room for optimization in industrial scale-up.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzoyl group can be reduced to a benzyl group.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of advanced materials such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexa-2,4-dien-1-one Derivatives
Cyclohexa-2,4-dien-1-one (CAS 24599-57-3)
- Molecular formula : C₆H₆O
- Molecular weight : 94.11 g/mol
- Properties : Density 1.051 g/cm³, boiling point 182.4°C, flash point 57.3°C .
- Key differences : The absence of substituents makes it less reactive than the target compound. It serves as a model for studying tautomerization and electrophilic reactivity .
2,4-Dibromo-6-[(quinolin-8-ylamino)-methylidene]cyclohexa-2,4-dien-1-one monohydrate
- Structure: Features bromine substituents and a quinoline-imine group.
- Unlike the target compound, it lacks a thiophene-dioxolane system, reducing solubility in polar solvents .
Thiophene-Substituted Cyclohexadienones
Thiophenyl-Substituted Cyclohexa-2,4-dien-1-one (PMID: 10915048)
- Reactivity : Undergoes visible-light-mediated photocleavage with amines to form amides via ketene intermediates .
- Comparison : The target compound’s 1,3-dioxolane group may stabilize the ketene intermediate, altering reaction kinetics compared to simpler thiophenyl analogs .
5-(1,3-Dioxolan-2-yl)-2-(4-fluorobenzoyl)thiophene (CAS 898773-41-6)
- Molecular formula : C₁₄H₁₁FO₃S
- Molecular weight : 278.3 g/mol
- Key differences: Replaces the cyclohexadienone core with a benzoyl group. The dioxolane-thiophene moiety enhances solubility, suggesting similar benefits in the target compound .
Chlorinated and Anticancer-Active Analogs
5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones
Data Tables
Table 1. Structural and Physical Properties
Biological Activity
2-Chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one is an organic compound notable for its unique structural features, including a thiophene ring, a chlorobenzoyl group, and a dioxolane ring. This compound has garnered attention in various fields of research due to its potential biological activities.
The molecular formula of this compound is , with a molecular weight of 310.8 g/mol. Its IUPAC name is this compound. The compound exhibits various chemical properties that allow it to participate in multiple reactions, including oxidation and substitution reactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.8 g/mol |
| IUPAC Name | This compound |
| InChI Key | QDWCWFSZTRGVJD-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors involved in metabolic pathways. The presence of the thiophene ring and the chlorobenzoyl group enhances its ability to interact with biological targets.
Biological Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that thiophene derivatives can inhibit bacterial growth and fungal proliferation effectively .
Case Studies
- Antibacterial Activity : A study focusing on thiophene derivatives demonstrated that compounds with structural similarities to this compound exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
- Antifungal Activity : Another investigation highlighted the antifungal properties of related compounds against Candida species. The bioassays indicated that these compounds could effectively inhibit fungal growth by interfering with membrane integrity and function.
Comparative Analysis
The biological activity of this compound can be compared to other thiophene derivatives:
| Compound Name | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| 2-Chloro-3-[5-(1,3-dioxolan...) | High | Moderate |
| 7-Chlorothieno[2,3-f]-1,3-benzodioxole | Moderate | High |
| 5-(1,3-Dioxolan)-thiophene | Low | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
